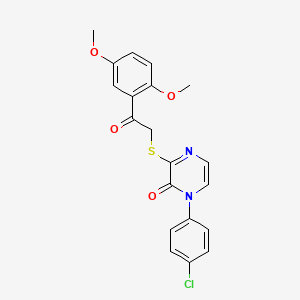![molecular formula C13H8F3NO2 B2667802 [3-(Trifluoromethyl)oxanthren-1-yl]amine CAS No. 948009-23-2](/img/structure/B2667802.png)
[3-(Trifluoromethyl)oxanthren-1-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Remediation
Amine-containing sorbents, such as those functionalized with [3-(Trifluoromethyl)oxanthren-1-yl]amine, are critical in environmental remediation efforts, particularly in the removal of persistent and toxic substances like Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphology to efficiently remove contaminants at low concentrations, offering a promising approach to treating municipal water and wastewater (Ateia et al., 2019).
Advanced Oxidation Processes
Amines, including those structurally similar to [3-(Trifluoromethyl)oxanthren-1-yl]amine, play a crucial role in the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes (AOPs). These processes are effective in mineralizing nitrogen-containing compounds, enhancing the efficacy of treatment schemes for water polluted with amines, dyes, and pesticides. The degradation mechanisms often involve the specific attack of oxidants on nitrogen atoms, underscoring the importance of understanding these reactions for environmental protection (Bhat & Gogate, 2021).
Industrial and Synthetic Chemistry
Amine-functionalized compounds are pivotal in various industrial and synthetic chemistry applications. For example, they serve as raw materials in the fine organic synthesis industry, contributing to the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These applications highlight the versatile role of amine-functionalized compounds in producing a broad range of chemicals and materials, indicating potential uses for [3-(Trifluoromethyl)oxanthren-1-yl]amine in similar contexts (Nazarov et al., 2021).
Analytical Chemistry and Biosensors
In analytical chemistry, amine-functionalized materials, including those potentially derivable from [3-(Trifluoromethyl)oxanthren-1-yl]amine, are used to develop sensitive and selective sensors and biosensors. These materials can be engineered to detect a wide range of chemical and biological substances, offering high specificity and sensitivity for applications in environmental monitoring, healthcare, and food safety.
Materials Science
In materials science, amine-functionalized compounds are utilized in creating advanced materials with tailored properties. For instance, metal–organic frameworks (MOFs) functionalized with amine groups have shown exceptional CO2 sorption capacities, highlighting their potential in gas storage, separation technologies, and catalysis. Such applications suggest that [3-(Trifluoromethyl)oxanthren-1-yl]amine could contribute to the development of new materials with specific functionalities for environmental and energy-related applications (Lin et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
3-(trifluoromethyl)dibenzo-p-dioxin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)7-5-8(17)12-11(6-7)18-9-3-1-2-4-10(9)19-12/h1-6H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWPCMDAPYEYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC(=CC(=C3O2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethyl)oxanthren-1-yl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2667720.png)



![6-Benzyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2667726.png)
![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2667727.png)



![2-[(4-chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-isopropyloxime](/img/structure/B2667734.png)



![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2667742.png)